(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, commonly referred to as AHPBA, is a significant compound in organic chemistry known for its role as a key intermediate in the synthesis of various bioactive compounds. This compound features a chiral center, which contributes to its optical activity and relevance in pharmacological applications. The compound's structure includes an amino group, a hydroxyl group, and a phenyl substituent, making it a versatile building block in medicinal chemistry.
AHPBA can be derived from several synthetic pathways, primarily involving the manipulation of malononitrile derivatives and amino acids. It belongs to the class of amino acids and is classified as an α-amino acid due to the presence of both an amino group and a carboxylic acid functional group. Its chemical formula is with the CAS registry number 62023-62-5. The compound is recognized for its stereochemistry, specifically its (2S,3S) configuration, which is crucial for its biological activity.
The synthesis of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid can be accomplished through various methods:
The optimization of reaction conditions—such as temperature, solvent choice, and reagent concentrations—has been critical in achieving high yields and selectivity in the synthesis of AHPBA. Techniques such as chromatography are often employed for purification and characterization of the final products.
The molecular structure of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid includes:
The stereochemistry at the 2 and 3 positions is critical for its biological function.
The compound has a molecular weight of approximately 197.22 g/mol. Its structural formula can be represented as follows:
AHPBA participates in several important chemical reactions:
The reactions typically proceed under mild conditions with careful control over temperature and pH to favor desired products while minimizing by-products.
The mechanism by which (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid exerts its effects involves:
Studies have shown that AHPBA derivatives exhibit varying degrees of biological activity based on their stereochemistry and functional groups present .
Relevant data on melting point or boiling point may vary based on purity and specific synthesis methods used.
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid serves multiple roles in scientific research:
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid (abbreviated (2S,3S)-AHPA or Apns) is a structurally unique non-proteinogenic β-hydroxy-α-amino acid featuring contiguous stereogenic centers at C2 and C3. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol for the free acid and 231.68 g/mol for the hydrochloride salt [1] [8]. The molecule comprises a phenylbutanoic acid backbone with syn-oriented amino (-NH₂) and hydroxyl (-OH) functional groups, creating a rigid, polar structure that mimics peptide transition states. This stereoelectronic configuration allows it to fit precisely into the active sites of aspartyl proteases like HIV-1 protease and BACE1 (β-site amyloid precursor protein cleaving enzyme 1), disrupting enzymatic function through high-affinity binding [6]. The stereochemistry is critical: the (2S,3S) diastereomer exhibits superior inhibitory activity compared to (2S,3R), (2R,3S), or (2R,3R) configurations in protease assays [5].
The discovery of (2S,3S)-AHPA’s pharmacological relevance emerged in the late 1990s during efforts to develop HIV-1 protease inhibitors. Researchers identified it as the core structural element in KNI-272 and R-87366—peptidomimetic inhibitors that bind the HIV protease active site with nanomolar affinity [6] [9]. Its synthesis was initially challenging due to the need for precise stereocontrol, prompting dedicated method development as noted in Chemical & Pharmaceutical Bulletin [9]. By the early 2000s, (2S,3S)-AHPA derivatives became pivotal in Alzheimer’s disease research, serving as the P1 residue in BACE1 inhibitors like KMI-429 and KMI-1027. These inhibitors reduce amyloid-β peptide production, a pathological hallmark of Alzheimer’s . The transition from peptide-based drugs to smaller, more bioavailable therapeutics leveraged (2S,3S)-AHPA’s ability to confer target specificity while resisting metabolic degradation—a key advancement in peptide-mimetic design [7].
As a non-proteinogenic amino acid (NPAA), (2S,3S)-AHPA is not incorporated into proteins during ribosomal translation. Instead, it serves as a synthetic building block to enhance the stability, specificity, and bioavailability of therapeutic peptides. Its β-hydroxy group increases hydrophilicity and hydrogen-bonding capacity, while the phenyl ring enables hydrophobic pocket interactions in target enzymes. Incorporating this NPAA into peptides confers three key advantages:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0